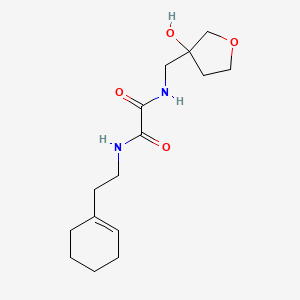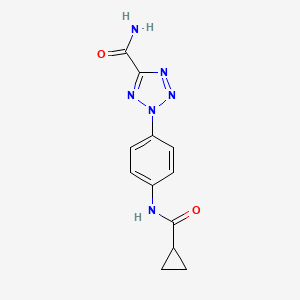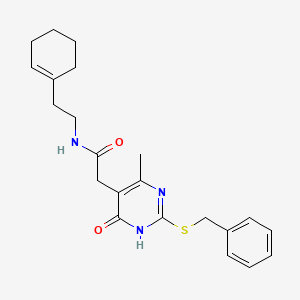
N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide is a chemical compound with the molecular formula C12H12N4O3 and a molecular weight of 260.253 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a picolinamide moiety attached at position 5.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Mode of Action
Pyrimidinamine derivatives, which are structurally similar, have been reported to exhibit fungicidal activity . They inhibit the electron transport in mitochondrial complex I, which is different from other fungicides . This unique mode of action could potentially make this compound effective against organisms resistant to other fungicides.
Result of Action
The inhibition of mitochondrial complex i, as seen with similar compounds, can lead to a decrease in atp production, disrupting cellular energy balance and leading to cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of picolinamide with 2,4-dimethoxypyrimidine under specific conditions. For instance, the reaction can be catalyzed by palladium trifluoroacetate (Pd(TFA)2) in the presence of trifluoroacetic acid (TFA) in n-octane . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Condensation Reactions: It can undergo condensation reactions with aldehydes to form oxazole derivatives.
Common Reagents and Conditions
Palladium Trifluoroacetate (Pd(TFA)2): Used as a catalyst in the condensation reactions.
Trifluoroacetic Acid (TFA): Acts as a promoter in the reaction.
n-Octane: Used as a solvent in the reaction.
Major Products Formed
The major products formed from these reactions include 4,5-disubstituted 2-(pyridin-2-yl)oxazoles, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl dodecanamide: A derivative with anti-inflammatory properties.
3-(N-Cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl)amino)-5-(3,5-difluorophenoxy)benzoic acid: A potent inhibitor of lactate dehydrogenase A.
Uniqueness
N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring and its ability to undergo various chemical reactions to form valuable intermediates. Its versatility in synthetic chemistry and potential biological activities make it a compound of significant interest in scientific research.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-18-11-9(7-14-12(16-11)19-2)15-10(17)8-5-3-4-6-13-8/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVPDEYUIMVUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2884753.png)
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2884756.png)
![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2884758.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2884761.png)

![(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2884764.png)


